Comprehensive Physicochemical Profiling and Aqueous Solubility Dynamics of (S)-4-(1-Aminopropyl)aniline
Comprehensive Physicochemical Profiling and Aqueous Solubility Dynamics of (S)-4-(1-Aminopropyl)aniline
Executive Summary
(S)-4-(1-Aminopropyl)aniline is a chiral diprotic base of significant interest in medicinal chemistry and drug development. Its molecular architecture—comprising both an aromatic aniline moiety and an aliphatic primary amine on a chiral center—imparts unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its predicted pKa, lipophilicity, and aqueous solubility, alongside field-proven, self-validating methodologies for empirical determination.
Structural and Physicochemical Properties
The compound features a central benzene ring substituted at the 1-position with an (S)-1-aminopropyl group and at the 4-position with a primary amino group. This dual-amine functionality dictates its ionization behavior across the physiological pH range.
-
Ionization (pKa): The aromatic amine (aniline derivative) is a weak base with a predicted pKa1 of approximately 4.6[1][2]. The aliphatic primary amine is significantly more basic, with a predicted pKa2 of approximately 9.34[3].
-
Lipophilicity (LogP/LogD): The presence of two polar amino groups counterbalances the lipophilic hydrocarbon backbone. The predicted partition coefficient (LogP) of the neutral free base is approximately 1.5. However, the distribution coefficient (LogD) is highly pH-dependent. At pH 7.4, the molecule exists predominantly as a monocation, resulting in a negative LogD (estimated at -0.28), indicating high hydrophilicity under physiological conditions[3].
Table 1: Key Physicochemical Parameters of (S)-4-(1-Aminopropyl)aniline
| Parameter | Predicted Value | Molecular State / Condition |
| Molecular Weight | 150.22 g/mol | Free base |
| pKa1 (Aromatic) | ~4.6 | Anilinium deprotonation[1] |
| pKa2 (Aliphatic) | ~9.34 | Alkylammonium deprotonation[3] |
| LogP | ~1.5 | Neutral species (pH > 11) |
| LogD (pH 7.4) | ~ -0.28 | Monocationic species[3] |
| Intrinsic Solubility ( S0 ) | Low to Moderate | Free base (pH > 11) |
Aqueous Solubility: Mechanistic Insights
As a diprotic base, the total aqueous solubility ( Stotal ) of (S)-4-(1-Aminopropyl)aniline is a function of the intrinsic solubility of the uncharged free base ( S0 ) and the pH of the medium. The relationship is defined by the extended Henderson-Hasselbalch equation for diprotic bases:
Stotal=S0×(1+10pKa2−pH+10pKa1+pKa2−2pH)
-
pH < 3: Both amines are fully protonated (dication). The solubility is extremely high, limited only by the solubility product ( Ksp ) of the corresponding salt (e.g., dihydrochloride).
-
pH 4.6 to 9.3: The molecule is a monocation. Solubility remains high but begins to decrease exponentially as the pH approaches pKa2.
-
pH > 11: The molecule is fully deprotonated (free base). Solubility drops to its minimum, known as the intrinsic solubility ( S0 ).
Experimental Methodologies for Solubility Determination
To accurately profile the solubility of (S)-4-(1-Aminopropyl)aniline, two orthogonal methodologies are recommended: the Saturation Shake-Flask (SSF) method and Potentiometric Titration.
Protocol 1: Saturation Shake-Flask (SSF) Method (Thermodynamic Solubility)
The SSF method is the "gold standard" for determining thermodynamic equilibrium solubility[4][5].
-
Preparation: Add an excess amount of solid (S)-4-(1-Aminopropyl)aniline to a glass vial containing a specified aqueous buffer (e.g., phosphate buffer, pH 7.4). Ensure sufficient solid is present to maintain a visible suspension[4].
-
Equilibration: Seal the vial and incubate in an orbital shaker at a constant temperature (25.0 ± 0.1 °C) and agitation rate (e.g., 400 rpm) for 24 to 72 hours[6].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution using centrifugation followed by filtration through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve[6].
-
Self-Validation Step: Measure the pH of the solution both before adding the API and after the 72-hour equilibration. A shift in pH invalidates the assumption of constant conditions, requiring the experiment to be repeated with a higher capacity buffer[4].
Protocol 2: pH-Metric Solubility via Potentiometric Titration
For ionizable compounds, potentiometric titration (e.g., the CheqSol method) allows for the rapid determination of both pKa and the full pH-solubility profile from a single experiment[5][7].
-
Dissolution: Dissolve a known mass of the compound in an acidic aqueous medium (e.g., 0.15 M KCl adjusted to pH 2 with HCl), where it exists as a highly soluble dication.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) using an automated potentiometric titrator.
-
Precipitation Detection: Monitor the pH continuously. The onset of precipitation (the point where the solution becomes saturated with the free base) causes a distinct shift in the titration curve (Bjerrum plot) compared to a blank titration[7].
-
Data Analysis: Use the titration data to calculate the exact pKa values and the intrinsic solubility ( S0 ). The full pH-solubility profile is then extrapolated mathematically[7].
-
Self-Validation Step: The method relies on comparing the sample titration curve against a blank buffer titration. Any deviation in the blank curve immediately flags electrode drift or atmospheric CO2 contamination, validating the system prior to sample analysis.
Orthogonal workflows for determining the solubility of (S)-4-(1-Aminopropyl)aniline.
Causality in Experimental Choices
-
Thermodynamic vs. Kinetic Timelines: Why incubate for 24-72 hours in the SSF method? Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates. A prolonged incubation ensures that the solid phase transitions to its most stable crystalline polymorph, yielding true thermodynamic solubility[6].
-
Buffer Capacity and pH Shifts: (S)-4-(1-Aminopropyl)aniline is a strong base (pKa2 ~ 9.34). If an insufficient buffer capacity is used during SSF, the dissolution of the compound will raise the pH of the medium, leading to an artificially low solubility reading for that target pH[4].
-
The Power of Potentiometric Titration: Traditional SSF requires a separate flask for every pH point, which is highly material- and time-consuming. Potentiometric titration leverages the compound's ionizability to generate a continuous pH-solubility profile from a single sub-milligram sample, making it indispensable for profiling diprotic bases[5][7].
References
-
Title: Aniline - Wikipedia | Source: wikipedia.org | URL: 1
-
Title: 1-Phenylpropan-1-amine 2941-20-0 wiki - Guidechem | Source: guidechem.com | URL: 3
-
Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds | Source: alfa-chemistry.com | URL: 2
-
Title: 3.7. Determination of Thermodynamic Solubility - Bio-protocol | Source: bio-protocol.org | URL: 6
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Source: dissolutiontech.com | URL: 4
-
Title: Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods | Source: nih.gov | URL: 5
-
Title: pH-Metric Solubility. 2: Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods | Source: researchgate.net | URL: 7
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
